2,4,6-Triiodo-5-(methylamino)-isophthalic acid
Description
Historical Perspectives in Advanced Synthetic Chemistry Related to 2,4,6-Triiodo-5-(methylamino)-isophthalic Acid
The development of compounds like this compound is rooted in the history of X-ray contrast media. Early imaging agents were simple inorganic iodine salts, but their use was limited. nih.gov A significant breakthrough occurred in the mid-20th century with the shift from diiodinated pyridine (B92270) derivatives to tri-iodinated benzoic acid compounds. raena.aijcpres.com Researchers discovered that incorporating three iodine atoms onto a benzene (B151609) ring scaffold dramatically increased X-ray attenuation, leading to clearer diagnostic images. mpijournal.orgwisc.edu
The synthesis of sodium diatrizoate in the 1950s, a fully substituted tri-iodinated benzoic acid, marked a pivotal moment, establishing a new standard for intravascular contrast agents. mpijournal.org This led to the exploration of other polysubstituted benzene derivatives to improve properties. The isophthalic acid backbone, with its two carboxylic acid groups, offered more points for modification compared to the benzoic acid structure. This structural evolution gave rise to compounds like iothalamate and, importantly, the key precursor 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA). jcpres.com The subsequent derivatization of ATIIPA, including N-alkylation to form structures such as this compound, represents a logical progression in the quest to build more complex and tailored molecules for advanced applications.
Methodological Evolution in the Synthesis of Iodinated Isophthalic Acid Derivatives
The synthesis of this compound relies on the multi-step preparation of its immediate precursor, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA). The general and historically significant pathway begins with isophthalic acid (also known as m-phthalic acid). patsnap.comresearchgate.net This process typically involves three core transformations:
Nitration: Isophthalic acid is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position, yielding 5-nitroisophthalic acid. patsnap.comquickcompany.in
Reduction: The nitro group of 5-nitroisophthalic acid is then reduced to an amino group to form 5-aminoisophthalic acid. This step has traditionally been accomplished using methods like catalytic hydrogenation or reduction with metals such as iron in an acidic medium. quickcompany.inresearchgate.net
Iodination: The aromatic ring of 5-aminoisophthalic acid is tri-iodinated at the 2, 4, and 6 positions, which are activated by the amino and carboxyl directing groups.
The iodination step has seen significant methodological evolution. Direct iodination of aromatic compounds can be challenging, and various reagents and conditions have been developed to achieve high yields and regioselectivity. researchgate.netscilit.com Early methods often involved harsh conditions. Modern approaches for the synthesis of ATIIPA utilize more controlled and efficient iodinating systems, such as iodine monochloride or a combination of an iodide salt (like potassium iodide) with an oxidizing agent (like potassium iodate (B108269) or iodic acid) in an aqueous acidic solution. patsnap.comchemicalbook.comgoogle.com Recent innovations focus on greener chemistry, for example, using dimethyl sulfoxide (B87167) (DMSO) and an iodide salt under acidic conditions, which avoids more toxic and unstable reagents. google.com
Once ATIIPA is synthesized, the final step to obtain this compound would involve a selective N-methylation of the 5-amino group, a standard transformation in organic synthesis.
Table 1: Comparison of Selected Synthetic Methods for the Iodination of 5-Aminoisophthalic Acid
| Iodinating Agent(s) | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|
| Iodine monochloride (ICl) | Aqueous solution, heated to 90°C for 3 hours. | 76.2% | researchgate.net |
| Potassium iodate (KIO₃) and Potassium iodide (KI) | Aqueous hydrochloric acid, heated to 80°C for 10 hours. | 76.7% | patsnap.comgoogle.com |
| Iodine (I₂) and Iodic acid (HIO₃) | Aqueous sulfuric acid, heated to 72°C for ~6 hours. | 82.6% | chemicalbook.com |
| Potassium iodide (KI) and Dimethyl sulfoxide (DMSO) | Aqueous hydrochloric acid, heated to 100°C for 16 hours. | 68% | google.com |
Conceptual Framework for Design and Derivatization of Aromatic Polyiodinated Systems
The design of aromatic polyiodinated systems like this compound is guided by principles aimed at creating molecules for specific applications, most notably as X-ray contrast agents. The fundamental requirement is high X-ray attenuation, which is directly related to the concentration of high-atomic-number elements. nih.gov Iodine (atomic number 53) is ideal for this purpose, and incorporating three iodine atoms per benzene ring provides excellent radiopacity. radiopaedia.orgwisc.edu
Beyond iodine content, derivatization of the core structure is critical for tuning other essential properties:
Water Solubility: The aromatic core is hydrophobic. To ensure solubility in biological fluids, hydrophilic side chains are attached. The two carboxylic acid groups of the isophthalic acid scaffold are primary sites for amidation with hydrophilic alcohols (like in the synthesis of Iohexol or Iopamidol) to create non-ionic, highly soluble final products. quickcompany.in
Steric Effects: The three large iodine atoms at the 2, 4, and 6 positions exert significant steric hindrance, a phenomenon sometimes referred to as the "iodine shielding effect." chemrxiv.org This shielding influences the reactivity of the adjacent functional groups. For instance, the carboxylic acid groups at the 1 and 3 positions are sterically hindered, which can make them less reactive as acylating agents but still allows for reactions like esterification. chemrxiv.org
Functional Group Modification: The 5-amino group is another key site for modification. It can be acylated, alkylated, or used as a handle to link the core structure to other molecules. In the case of this compound, the methyl group modifies the basicity and nucleophilicity of the nitrogen atom compared to the parent amino compound, influencing its reactivity in subsequent synthetic steps.
Significance of this compound in Synthetic Organic Chemistry
The significance of this compound in synthetic organic chemistry stems from its status as a versatile and functionalized building block. While its direct precursor, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA), is a major industrial intermediate for X-ray contrast agents, the N-methylated derivative offers a modified platform for further chemical exploration. chemicalbook.comchemimpex.comnih.gov
Its key attributes include:
A Precursor for Complex Molecules: This compound serves as a key intermediate for the synthesis of more elaborate molecules. The presence of three distinct types of functional groups—two carboxylic acids, a secondary amine, and the tri-iodinated aromatic ring—allows for a wide range of selective chemical transformations.
Scaffold for Novel Derivatives: The structure is a scaffold for developing new chemical entities. For example, derivatives of ATIIPA have been investigated for novel applications, such as carbamoylation agents for amino acids, a process enabled by converting the 5-amino group into a reactive isocyanate. chemrxiv.org The N-methyl group in this compound would alter the reactivity and properties of such derivatives.
Utility in Medicinal Chemistry: The tri-iodinated isophthalic acid core is a well-established motif in medicinal chemistry. By modifying the side chains attached to the carboxyl and amino groups, chemists can design and synthesize new generations of diagnostic agents or other targeted therapeutic compounds. The stability and high iodine content make this framework attractive for creating molecules where a high molecular weight and specific spatial arrangement of functional groups are desired. chemimpex.com
Synthetic Methodologies and Reaction Pathways of this compound
The synthesis of this compound and its derivatives is a multi-step process rooted in the functionalization of a core aromatic structure. This article details the critical synthetic strategies, focusing on the preparation of key precursors and the subsequent iodination of the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO4/c1-13-7-5(11)2(8(14)15)4(10)3(6(7)12)9(16)17/h13H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJREMGRYVPNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678874 | |
| Record name | 2,4,6-Triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40976-89-4 | |
| Record name | 2,4,6-Triiodo-5-(methylamino)-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40976-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2,4,6-triiodo-5-(methylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of a molecule provides a fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its functional groups.
For derivatives of 5-Amino-2,4,6-triiodoisophthalic acid, the FT-IR spectra show characteristic absorption bands. For instance, the parent compound ATIIPA exhibits a C=O stretching vibration from the carboxylic acid at 1696 cm⁻¹. chemrxiv.org In its ester derivative, Diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP), two distinct C=O stretching vibrations are observed at 1737 and 1758 cm⁻¹, corresponding to the ester groups. chemrxiv.org This compound also displays two N-H stretching vibrations for the primary amino group at 3380 and 3475 cm⁻¹. chemrxiv.org
Upon conversion of the amino group to an isocyanate (-N=C=O) group, the N-H stretching vibrations disappear and a strong, characteristic absorption for the N=C=O group appears around 2264 cm⁻¹. chemrxiv.org
For 2,4,6-Triiodo-5-(methylamino)-isophthalic acid, the IR spectrum would be expected to show:
A broad O-H stretch from the carboxylic acid groups.
A C=O stretching vibration for the carboxylic acid carbonyls.
An N-H stretching vibration for the secondary amine.
C-N and C-I stretching vibrations at lower frequencies in the fingerprint region.
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds and symmetric vibrations.
| Compound/Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| ATIIPA | C=O (Carboxylic Acid) | 1696 | chemrxiv.org |
| DAcOEtTIIP | C=O (Ester) | 1737, 1758 | chemrxiv.org |
| N-H (Primary Amine) | 3380, 3475 | chemrxiv.org | |
| DAcOEtTIIP-NCO | N=C=O (Isocyanate) | 2264 | chemrxiv.org |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
Specific mass spectrometry data for this compound were not found in the available literature. However, for a related compound, the molecular weight can be calculated from its chemical formula. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable information about the compound's structure, with characteristic losses of fragments such as water, carbon monoxide, and iodine atoms. The presence of three iodine atoms would also result in a characteristic isotopic pattern in the mass spectrum.
High-Performance Liquid Chromatography (HPLC) Method Development
UPLC Applications for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These advantages are particularly beneficial for the analysis of pharmaceutical compounds such as this compound, where rapid and efficient monitoring of purity and stability is crucial. The technology utilizes sub-2 µm stationary phase particles, which, when operated at high pressures, allows for faster separations without compromising efficiency.
The rapid analysis capabilities of UPLC are highly applicable for the impurity profiling of this compound and its derivatives. nih.govijprajournal.com In pharmaceutical manufacturing, the identification and quantification of process-related impurities and degradation products are critical for ensuring the safety and efficacy of the final product. medwinpublishers.comnih.gov UPLC methods can be developed to achieve baseline separation of the main compound from its potential impurities in a significantly shorter time frame than conventional HPLC methods. researchgate.net
For instance, a typical UPLC method for a related iodinated aromatic compound might utilize a C18 reversed-phase column with a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like acetonitrile (B52724). The short analysis time, often under 10 minutes, allows for high-throughput screening of samples.
While a specific UPLC method for this compound is not detailed in publicly available literature, a hypothetical UPLC method can be constructed based on common practices for similar aromatic acids.
Table 1: Illustrative UPLC Method Parameters for the Analysis of Iodinated Aromatic Acids
| Parameter | Condition |
| Column | Acquity UPLC HSS C18 (or equivalent), 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 240 nm |
| Injection Volume | 1 µL |
| Run Time | ~7 minutes |
This table presents a typical set of starting conditions for developing a rapid UPLC analysis method. The actual parameters would require optimization to achieve the desired separation for this compound and its specific impurities. The use of UPLC in this context facilitates more efficient process development, quality control, and stability testing.
UV-Vis Spectroscopy in Structural Studies
UV-Vis spectroscopy is a valuable analytical technique for the characterization of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The tri-iodinated benzene (B151609) ring in this compound, along with the carboxyl and methylamino functional groups, constitutes a chromophoric system that gives rise to characteristic UV absorption bands.
The UV spectrum of an aromatic compound is influenced by the nature and position of its substituents. In the case of this compound, the benzene ring is the primary chromophore. The electronic transitions in the benzene ring, typically observed around 204 nm and 256 nm, are subject to shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) due to the presence of substituents.
The iodine atoms, being heavy halogens, can influence the electronic transitions through both inductive and resonance effects, as well as through the "heavy atom effect" which can affect the probability of certain electronic transitions. The carboxyl groups (-COOH) and the methylamino group (-NHCH3) are also known to significantly impact the UV absorption profile of the benzene ring.
Table 2: Typical UV Absorption Maxima for Related Benzoic Acid Derivatives in an Aqueous Medium
| Compound | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Benzoic Acid | ~230 | ~274 | rsc.org |
| Anthranilic Acid (2-aminobenzoic acid) | ~240 | ~330 | researchgate.net |
| p-Aminobenzoic Acid | ~285 | - | researchgate.net |
This data is for structurally related compounds and serves as an estimation for the chromophoric behavior of this compound.
Based on the data for these related compounds, it is anticipated that this compound would exhibit complex UV absorption bands, likely shifted to longer wavelengths compared to unsubstituted benzoic acid due to the cumulative effect of the iodo, methylamino, and carboxyl substituents. UV-Vis spectroscopy can be employed in structural studies to confirm the presence of the aromatic system and to monitor changes in the molecular structure, for example, during reaction monitoring or degradation studies.
Advanced Chemical Applications and Material Science Contexts
Supramolecular Chemistry and Host-Guest Interactions
The principles of molecular recognition, driven by non-covalent interactions, are central to supramolecular chemistry. The unique arrangement of functional groups in 2,4,6-Triiodo-5-(methylamino)-isophthalic acid makes it a compelling candidate for the construction of intricate supramolecular assemblies.
The capacity of this compound to form extensive hydrogen-bonded networks is a key feature for its application in crystal engineering. The carboxylic acid groups can form robust homodimeric synthons or interact with the methylamino group to create extended chains, sheets, or three-dimensional frameworks.
For instance, the related compound, 5-amino-2,4,6-triiodo-isophthalic acid, has been shown to form a co-crystal with 4,4'-bipyridine N,N'-dioxide, where the components are linked by O-H⋯O hydrogen bonds into a three-dimensional network lookchem.com. It is reasonable to expect that this compound would exhibit similar, if not more complex, hydrogen-bonding patterns due to the additional methyl group, which could influence steric hindrance and electronic properties. The presence of the three large iodine atoms can also lead to the formation of halogen bonds (I···O or I···N), which are increasingly recognized as significant directional interactions for the rational design of crystal structures.
A study on 5-amino-2,4,6-triiodoisophthalic acid monohydrate revealed an extensive hydrogen-bond network involving all possible donors and the water molecule, with molecules linked by O-H⋯O, N-H⋯O, and O-H⋯N hydrogen bonds. This highlights the strong propensity of this class of molecules to form intricate hydrogen-bonded architectures.
Coordination Chemistry and Metal Complex Formation
The dicarboxylate nature of this compound makes it an excellent candidate for use as a ligand in coordination chemistry, with the potential to form a wide array of metal complexes with diverse structures and properties.
Isophthalic acid and its derivatives are widely employed as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of one-, two-, or three-dimensional structures.
The choice of metal ion, solvent, temperature, and the presence of ancillary ligands all play a critical role in determining the final architecture of the coordination compound. For example, reactions of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid with copper(II), zinc(II), and cadmium(II) have yielded MOFs with two- and three-dimensional polymeric architectures. Similarly, various coordination polymers have been synthesized using 5-substituted isophthalic acids with different metal ions, demonstrating the versatility of this ligand family.
The this compound ligand possesses multiple potential coordination sites, exhibiting ambidentate properties. The primary coordination sites are the two carboxylate groups. However, the nitrogen atom of the methylamino group and even the iodine atoms (acting as halogen bond donors to other ligands or solvent molecules) could potentially participate in weaker interactions within the coordination sphere.
The coordination modes of the carboxylate groups can be influenced by the steric bulk of the adjacent iodine atoms. This steric hindrance might favor certain coordination geometries over others and could lead to the formation of complexes with unusual structural features. The electronic effects of the electron-withdrawing iodine atoms and the electron-donating methylamino group can also modulate the reactivity of the carboxylate groups and the stability of the resulting metal complexes.
Metal-Organic Framework (MOF) and Covalent-Organic Framework (COF) Design
The design and synthesis of porous crystalline materials like MOFs and COFs are at the forefront of materials science. The properties of this compound make it a promising building block for such materials.
In the context of MOF design, this molecule can act as a multitopic organic linker. The rigid backbone and well-defined coordination vectors of the carboxylate groups are desirable features for the construction of robust and porous frameworks. The presence of the heavy iodine atoms could lead to MOFs with high densities, which might be advantageous for applications such as radiation shielding. Furthermore, the functional groups within the pores (the methylamino group and the iodine atoms) could be exploited for selective gas adsorption or catalysis.
The principles of reticular chemistry, which guide the assembly of MOFs and COFs from molecular building blocks, would be applicable to frameworks constructed from this compound. The geometry of the ligand, in combination with the coordination preferences of the chosen metal clusters (in the case of MOFs) or the geometry of the complementary organic linkers (in the case of COFs), would dictate the topology of the resulting network. While no MOFs or COFs based on this specific ligand have been reported, the vast number of MOFs constructed from other functionalized isophthalic acids strongly suggests the feasibility of this approach.
Utilization of Iodinated Isophthalic Acid Linkers in MOF/COF Synthesis
The use of functionalized organic linkers is a cornerstone of reticular chemistry, enabling the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with tailored properties. Iodinated derivatives of isophthalic acid, such as this compound, represent a promising class of building blocks for creating advanced porous materials. The introduction of iodine atoms onto the aromatic ring of the isophthalate (B1238265) linker serves multiple purposes. Firstly, the heavy iodine atoms can introduce specific electronic properties and enhance spin-orbit coupling, which is advantageous for applications in luminescence and electronics. Secondly, iodine substitution can influence the geometry and connectivity of the resulting frameworks through steric effects and potential halogen bonding interactions.
The synthesis of MOFs and COFs typically occurs under solvothermal or hydrothermal conditions, where the organic linker and metal ions (for MOFs) or other organic building blocks (for COFs) self-assemble into crystalline, porous structures. While direct examples utilizing this compound are not prevalent in broad literature, extensive research on similar linkers like 5-iodoisophthalic acid provides significant insight. mdpi.comresearchgate.net These studies demonstrate that iodinated linkers are effective in constructing robust frameworks with various metal ions, including lanthanides. mdpi.com The presence of the amino group, as in the specified molecule, offers an additional functional site for post-synthetic modification, allowing for the introduction of other chemical moieties to further tune the framework's properties.
In COF synthesis, amine-functionalized linkers are particularly valuable. The Schiff base reaction, a condensation reaction between an aldehyde and an amine, is a common method for forming the imine linkages that define the COF structure. nih.gov A linker like this compound, after conversion of its carboxylic acid groups to aldehydes or by pairing it with an aldehyde-functionalized co-linker, could be used to create highly stable, nitrogen-rich COFs. nih.govscienceopen.com These frameworks are noted for their potential in applications such as iodine capture, where the electron-rich nature of the framework interacts favorably with iodine molecules. nih.govrsc.org
Structural Topologies and Porosity Characteristics of Resulting Frameworks
The structural topology and porosity of MOFs and COFs are critical determinants of their function and are directly influenced by the geometry of the organic linkers. researchgate.netberkeley.edu Isophthalic acid is a bent dicarboxylic acid linker, which, when connected with metal nodes or other organic units, can lead to a wide variety of network topologies, from 2D layered structures to complex 3D frameworks. researchgate.netnih.gov
The specific topology that forms depends on the coordination number and geometry of the metal center (in MOFs) and the reaction conditions. nih.govberkeley.edu For instance, frameworks constructed from 5-iodoisophthalic acid and lanthanide metals have been shown to form different 3D motifs depending on the specific lanthanide used. mdpi.com This highlights the subtle interplay between the linker and the metal ion in directing the final structure. Common topologies for frameworks built from dicarboxylate linkers include pcu (primitive cubic), sql (square lattice), and dia (diamondoid). nih.govresearchgate.net
Table 1: Comparison of Framework Properties with Different Isophthalic Acid-Based Linkers
| Linker | Metal/Co-linker | Framework Dimensionality | Resulting Topology | Key Porosity Feature |
|---|---|---|---|---|
| 5-Iodoisophthalic acid | Gd(III), Dy(III) | 3D | Varies with metal ion | Not specified |
| 5-Methylisophthalic acid | Zn(II) | 3D | α-polonium | Narrow channels |
| 5-Aminoisophthalic acid | Co(II), Zn(II), Ni(II), Cd(II) | 3D | Network structures | Pores from 7.05 to 14.67 Å |
Development of Chemical Sensors Based on Isophthalic Acid Frameworks
The inherent porosity and tunable chemical functionality of MOFs make them excellent candidates for the development of chemical sensors. Frameworks based on isophthalic acid and its derivatives have been extensively studied for their ability to detect a variety of chemical species, including metal ions and small molecules. nih.govrsc.org The sensing mechanism often relies on a change in the framework's optical properties, particularly its luminescence, upon interaction with the target analyte. mdpi.com
The organic linker plays a crucial role in the sensing process. It can act as an antenna, absorbing energy and transferring it to the metal center (especially in lanthanide-based MOFs), or its own fluorescence can be quenched or enhanced by the analyte. rsc.orgrsc.org The functional groups on the linker, such as the amino group in 5-aminoisophthalic acid, can serve as specific binding sites for analytes, increasing the selectivity of the sensor. mdpi.com For instance, MOFs constructed from 5-aminoisophthalic acid have demonstrated the ability to selectively detect metal ions like Fe(III) and pollutants through luminescence quenching. nih.gov
Luminescence Properties of Lanthanide-Based Frameworks with Isophthalic Acid Ligands
Lanthanide ions (Ln³⁺) are well-known for their unique photoluminescent properties, including sharp, long-lived emission bands and large Stokes shifts. rsc.org When incorporated into MOFs, these properties can be harnessed for applications in sensing, lighting, and anti-counterfeiting technologies. nih.gov The organic linker, in this case, an isophthalic acid derivative, is critical as it can efficiently absorb excitation energy (antenna effect) and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. rsc.org
Frameworks containing different lanthanide ions exhibit distinct emission colors. For example, MOFs incorporating Europium (Eu³⁺) typically show red emission, Terbium (Tb³⁺) produces green light, and Dysprosium (Dy³⁺) emits yellow light. mdpi.comrsc.org Research on MOFs constructed from 5-iodoisophthalate and various lanthanides has shown that the luminescent properties can be tuned by creating heterometallic frameworks, where two different lanthanide ions are present in the same structure. mdpi.comresearchgate.net This allows for the generation of white light or other colors by carefully controlling the ratio of the emissive ions.
Table 2: Luminescence in Lanthanide-MOFs with Isophthalic Acid Derivatives
| Lanthanide Ion | Isophthalic Ligand | Emission Color | Key Finding |
|---|---|---|---|
| Eu³⁺, Tb³⁺, Dy³⁺ | 4-(carboxymethoxy)isophthalic acid | Red, Green, Yellow | Ligand acts as an antenna to sensitize lanthanide emission. rsc.org |
| Yb³⁺, Tb³⁺, Eu³⁺, Ho³⁺ | Isophthalic acid (IPA) | Cyan (Yb³⁺), plus characteristic emissions of dopants | Achieved both upconversion and downshifting luminescence. nih.gov |
| Eu³⁺, Dy³⁺ | 5-Iodoisophthalate | Tunable, including white light | Properties can be tuned by varying the ratio of metals in heterometallic frameworks. mdpi.comresearchgate.net |
Solvent-Dependent Sensory Capacity
The sensory capacity of luminescent MOFs can be highly dependent on the surrounding solvent environment. mdpi.com The interaction between solvent molecules and the framework can alter the energy transfer process from the linker to the metal center or change the coordination environment of the metal ion, leading to a change in the luminescence output. mdpi.com This phenomenon can be exploited for the detection of different solvents.
A study on a dysprosium-based MOF with a 5-aminoisophthalic acid ligand demonstrated a fascinating sensory capacity where the luminescence signal varied depending on the solvent to which the material was exposed. mdpi.com The intensity of the emission was found to be linearly dependent on the concentration of certain solvents like acetic acid and ethanol (B145695) in water, allowing for their quantitative detection. mdpi.com The detection limits were calculated to be as low as 0.30% for acetic acid and 0.88% for ethanol. mdpi.com This solvent-dependent sensory capability opens the door for creating a new generation of highly sensitive and selective chemical sensors based on isophthalic acid frameworks. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-triiodo-5-(methylamino)-isophthalic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via iodination of a precursor such as 5-(methylamino)-isophthalic acid using iodine monochloride (ICl) under controlled acidic conditions. Key steps include:
- Precursor preparation : Start with 5-hydroxy-1,3-benzenedicarboxylic acid derivatives and introduce methylamine via nucleophilic substitution.
- Iodination : Use ICl in acetic acid at 60–80°C for 6–8 hours to achieve triiodination. Excess iodine is removed via sodium thiosulfate quenching.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >98% purity.
- Characterization : Confirm structure via H/C NMR (peaks at δ 8.2–8.5 ppm for aromatic protons) and HPLC (retention time ~12.5 min, C18 column) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety measures :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure mitigation : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Toxicity data : Similar iodinated compounds (e.g., sodium iothalamate) show LD values >16 g/kg (oral, rat), but chronic exposure risks (e.g., thyroid disruption) require monitoring .
Q. How is the compound characterized for structural and functional validation?
- Analytical techniques :
- Spectroscopy : FT-IR (C=O stretch at 1680 cm, N–H bend at 1540 cm).
- Mass spectrometry : ESI-MS ([M–H] peak at m/z 635.9).
- Elemental analysis : Confirm iodine content (theoretical: ~60%) via inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for catalytic applications?
- Experimental design :
- Ligand role : The triiodinated structure serves as a tetra-carboxylic acid ligand, coordinating with metals (e.g., In, Zr) to form porous frameworks.
- Framework assembly : Solvothermal synthesis (120°C, DMF/water) yields MOFs with pore sizes ~1.2 nm, ideal for gas storage (CO uptake: 2.8 mmol/g at 1 bar).
- Catalytic testing : Evaluate MOF performance in acid-catalyzed reactions (e.g., ester hydrolysis) via kinetic studies (turnover frequency >0.8 s) .
Q. What strategies resolve contradictions in reported toxicity data for iodinated aromatic compounds?
- Data reconciliation :
- Dose-dependent effects : Compare acute (e.g., LD) vs. chronic toxicity (e.g., thyroid hormone suppression) across species.
- Metabolite analysis : Use LC-MS to identify degradation products (e.g., deiodinated metabolites) that may contribute to discrepancies.
- In vitro assays : Test compound stability in simulated physiological fluids (pH 7.4, 37°C) to assess bioaccumulation risks .
Q. How does the methylamino group influence the compound’s reactivity in pharmaceutical derivatization?
- Mechanistic insights :
- Functionalization : The methylamino group enables conjugation with polyethylene glycol (PEG) via EDC/NHS coupling, enhancing solubility (logP reduced from 2.1 to 0.7).
- Application example : Derivatives like Iotrolan (a non-ionic contrast agent) are synthesized by reacting the compound with diols, achieving osmolality <20 mOsm/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
